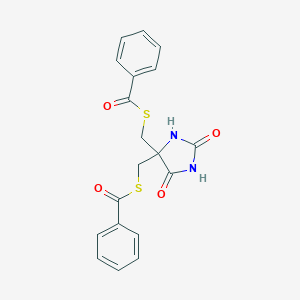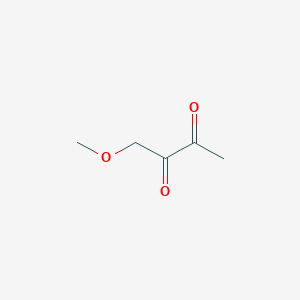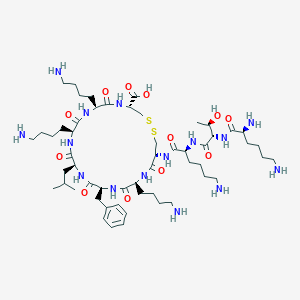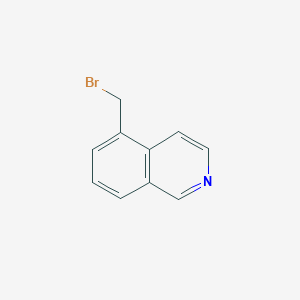
Tbzpyp
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tbzpyp is a chemical compound that has been widely used in scientific research for its unique properties and potential applications. This compound is synthesized using a specific method and has been studied extensively in various fields of research. In
Applications De Recherche Scientifique
Tbzpyp has been widely used in scientific research for various applications. One of the primary applications of this compound is in the field of organic electronics. Tbzpyp has been used as a dopant in organic semiconductors, which has led to the development of high-performance organic electronic devices.
Another application of Tbzpyp is in the field of photovoltaics. This compound has been used as a sensitizer in dye-sensitized solar cells, which has led to the development of efficient and low-cost solar cells.
Tbzpyp has also been used in the field of catalysis. This compound has been used as a catalyst in various reactions, including the oxidation of alcohols and the synthesis of esters.
Mécanisme D'action
The mechanism of action of Tbzpyp is not fully understood. However, it is believed that this compound interacts with the electronic structure of the materials it is incorporated into. This interaction leads to changes in the electronic properties of the material, which can result in improved performance in various applications.
Biochemical and Physiological Effects:
There is limited information on the biochemical and physiological effects of Tbzpyp. However, studies have shown that this compound is non-toxic and does not have any significant adverse effects on living organisms.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of Tbzpyp is its stability and purity. This compound is highly stable and does not degrade over time, which makes it ideal for long-term experiments. Additionally, the synthesis method produces a highly pure compound, which reduces the risk of impurities affecting the results of experiments.
One of the limitations of Tbzpyp is its limited solubility in common solvents. This can make it difficult to incorporate this compound into certain materials or to study its properties in solution.
Orientations Futures
There are several future directions for research on Tbzpyp. One area of research could focus on improving the solubility of this compound in common solvents. This would make it easier to incorporate this compound into various materials and study its properties in solution.
Another area of research could focus on developing new applications for Tbzpyp. This compound has already shown promise in organic electronics, photovoltaics, and catalysis, but there may be other applications that have not yet been explored.
Finally, future research could focus on understanding the mechanism of action of Tbzpyp in more detail. This would provide insights into how this compound interacts with other materials and could lead to the development of new and improved applications.
Conclusion:
Tbzpyp is a unique and versatile chemical compound that has been widely used in scientific research. This compound has shown promise in various fields, including organic electronics, photovoltaics, and catalysis. While there is still much to learn about the mechanism of action and potential applications of Tbzpyp, this compound has already made significant contributions to the advancement of scientific knowledge and technology.
Méthodes De Synthèse
Tbzpyp is synthesized using a specific method that involves the reaction of 2,4,6-trimethylbenzoyl chloride and pyridine. The reaction produces a yellow crystalline compound that is highly pure and stable. The synthesis method has been optimized to produce high yields of the compound with minimal impurities.
Propriétés
Numéro CAS |
145763-36-6 |
|---|---|
Nom du produit |
Tbzpyp |
Formule moléculaire |
C68H54N8+4 |
Poids moléculaire |
983.2 g/mol |
Nom IUPAC |
5,10,15,20-tetrakis(1-benzylpyridin-1-ium-4-yl)-21,23-dihydroporphyrin |
InChI |
InChI=1S/C68H53N8/c1-5-13-49(14-6-1)45-73-37-29-53(30-38-73)65-57-21-23-59(69-57)66(54-31-39-74(40-32-54)46-50-15-7-2-8-16-50)61-25-27-63(71-61)68(56-35-43-76(44-36-56)48-52-19-11-4-12-20-52)64-28-26-62(72-64)67(60-24-22-58(65)70-60)55-33-41-75(42-34-55)47-51-17-9-3-10-18-51/h1-44H,45-48H2,(H,69,70,71,72)/q+3/p+1 |
Clé InChI |
LYCJIWBODJJPNG-UHFFFAOYSA-O |
SMILES |
C1=CC=C(C=C1)C[N+]2=CC=C(C=C2)C3=C4C=CC(=C(C5=NC(=C(C6=CC=C(N6)C(=C7C=CC3=N7)C8=CC=[N+](C=C8)CC9=CC=CC=C9)C1=CC=[N+](C=C1)CC1=CC=CC=C1)C=C5)C1=CC=[N+](C=C1)CC1=CC=CC=C1)N4 |
SMILES canonique |
C1=CC=C(C=C1)C[N+]2=CC=C(C=C2)C3=C4C=CC(=C(C5=NC(=C(C6=CC=C(N6)C(=C7C=CC3=N7)C8=CC=[N+](C=C8)CC9=CC=CC=C9)C1=CC=[N+](C=C1)CC1=CC=CC=C1)C=C5)C1=CC=[N+](C=C1)CC1=CC=CC=C1)N4 |
Synonymes |
meso-tetrakis(1-benzylpyridinium-4-yl)porphyrin TBzPyP |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[4-(1-Fluoroethenyl)phenyl]ethanone](/img/structure/B115239.png)

![Furo[2,3-b]pyridine-2-methanamine](/img/structure/B115246.png)
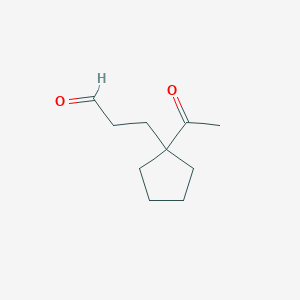
![N-[(3R,4R,5S,6R)-4,5-dihydroxy-2-[(2S,3S,4S,5S,6R)-4-hydroxy-5-methoxy-6-(methoxymethyl)-2-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-nitrophenoxy)oxan-2-yl]methoxy]oxan-3-yl]oxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B115250.png)
